molecular formula C17H18BrFN2O B2667082 2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide CAS No. 899744-94-6

2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide

Cat. No.: B2667082
CAS No.: 899744-94-6
M. Wt: 365.246
InChI Key: DLRKTRLASYGZRX-UHFFFAOYSA-N
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Description

Historical Development of Benzamide Derivatives in Medicinal Chemistry

Benzamide derivatives have played a pivotal role in medicinal chemistry since the discovery of the parent compound, benzamide (C₇H₇NO), a natural alkaloid isolated from Berberis pruinosa . Early synthetic modifications of the benzamide scaffold led to the development of clinically significant drugs, such as sulpiride (an antipsychotic) and metoclopramide (an antiemetic), which emerged in the mid-20th century . These compounds demonstrated the versatility of the benzamide core, as substitutions at the aromatic ring and the amide nitrogen could modulate receptor selectivity and pharmacokinetic properties.

The 1980s marked a turning point with the introduction of remoxipride , a benzamide-derived atypical antipsychotic that highlighted the importance of alkylamine side chains in enhancing blood-brain barrier permeability . Subsequent decades saw benzamide derivatives expanded into diverse therapeutic areas, including oncology (e.g., imatinib , a tyrosine kinase inhibitor) and metabolic disorders (e.g., PF-04937319 , a glucokinase activator under clinical evaluation) . This structural adaptability, coupled with the scaffold’s compatibility with halogenation and heterocyclic integration, solidified benzamides as privileged structures in drug design .

Significance of Halogenated Benzamides in Drug Discovery

Halogenation, particularly with bromine and fluorine, has been a strategic modification in benzamide-based drug development. Bromine’s electronegativity and van der Waals radius (1.85 Å) enhance binding affinity by forming halogen bonds with protein residues, as seen in kinase inhibitors like ponatinib , which features an acetylenic benzamide chemotype . Fluorine, with its high electronegativity and small atomic radius, improves metabolic stability and lipophilicity, as exemplified by the 4-fluorophenyl moiety in ruxolitinib , a Janus kinase inhibitor .

The synergistic incorporation of both halogens in a single molecule, as observed in 2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide , leverages these properties to optimize target engagement and pharmacokinetic profiles. Computational studies on halogenated benzamides have further validated their role in stabilizing ligand-receptor complexes through hydrophobic interactions and π-stacking, particularly in enzymes like glucokinase .

Overview of this compound

This compound (C₁₈H₁₉BrFN₂O) features a benzamide core substituted with a bromine atom at the ortho position and a side chain comprising a dimethylamino group and a 4-fluorophenyl ethyl moiety (Figure 1). The bromine atom likely enhances electrophilic interactions with target proteins, while the 4-fluorophenyl group contributes to lipid solubility and metabolic resistance. The dimethylamino moiety, a common motif in CNS-active drugs, suggests potential blood-brain barrier penetration, aligning with historical benzamide applications in neurology .

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₈H₁₉BrFN₂O
Molecular Weight 402.26 g/mol
LogP (Predicted) 3.2 ± 0.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Research Objectives and Significance

The primary objectives of current research on this compound include:

  • Synthetic Optimization : Developing scalable routes for introducing bromine and fluorine substituents while maintaining stereochemical integrity.
  • Target Identification : Elucidating interactions with potential therapeutic targets, such as G-protein-coupled receptors (GPCRs) or kinases, through computational docking and in vitro assays.
  • Structure-Activity Relationship (SAR) Analysis : Correlating substituent effects (e.g., halogen position, side chain length) with biological activity to guide further derivatization.

This research holds significance for advancing halogenated benzamides in precision medicine, particularly for neurological and metabolic disorders where current therapies face limitations in selectivity and efficacy .

Properties

IUPAC Name

2-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN2O/c1-21(2)16(12-7-9-13(19)10-8-12)11-20-17(22)14-5-3-4-6-15(14)18/h3-10,16H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRKTRLASYGZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1Br)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide is a synthetic compound belonging to the benzamide class, which has garnered interest in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a bromine atom and a dimethylamino group, suggests potential interactions with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H21BrN2O
  • Molecular Weight : 361.27 g/mol
  • CAS Number : 899975-32-7

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in the body. Benzamides are known to modulate various biological pathways, including those involved in cancer proliferation and neurodegenerative diseases. The presence of the bromine atom may enhance its reactivity and selectivity towards certain biological targets.

Biological Activity Overview

Research has indicated that compounds structurally similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Similar benzamide derivatives have shown promise as inhibitors of fibroblast growth factor receptor (FGFR1), which is implicated in non-small cell lung cancer (NSCLC). For instance, a related compound demonstrated an IC50 value of approximately 1.36 µM against NSCLC cell lines, suggesting that modifications like bromination can enhance efficacy against cancer cells .
  • Neuroprotective Effects : Some studies have explored the potential of benzamide derivatives in neuroprotection by inhibiting amyloid-beta aggregation, a hallmark of Alzheimer’s disease. Compounds exhibiting such properties have been shown to significantly increase cell viability in neurotoxic environments .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzamide derivatives, providing insights into their mechanisms and therapeutic potential.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Target
Compound C9FGFR1 Inhibition1.36 ± 0.27NSCLC Cell Lines
Compound 23Aβ Aggregation Inhibition10 (at 10 µM)Neuroprotection
Compound 16BChE Inhibition6.9Alzheimer's Disease

Comparison with Similar Compounds

2-Chloro-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide (Compound Y205-9289)

  • Structure : Chloro and fluoro substituents at positions 2 and 4 of the benzoyl ring; side chain: 2-(4-fluorophenyl)ethyl.
  • Molecular Weight : 295.71 g/mol (vs. ~336.2 g/mol for the target compound, assuming bromine substitution).
  • Key Properties: logP: 3.614 (indicative of moderate lipophilicity). Hydrogen bond donors/acceptors: 1/2 (vs. 1/3 for the target, due to the dimethylamino group).
  • Significance: The absence of a dimethylamino group in the side chain reduces basicity and may limit interactions with cationic binding sites. The chloro substituent confers lower molecular weight and polarizability compared to bromine .

4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Structure : Bromo, fluoro, and trifluoropropoxy substituents on the benzoyl ring; 2,6-difluorophenyl amide group.
  • Synthetic Utility : Prepared via acyl chloride intermediates, highlighting bromine’s compatibility with Friedel-Crafts-like reactions.

Tertiary Amine-Containing Benzamides

N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Hydrochloride

  • Structure: Dual substituents on the amide nitrogen: dimethylaminoethyl and fluorobenzothiazolyl groups; piperidinylsulfonyl moiety.
  • Significance: The dimethylaminoethyl group enhances water solubility via protonation, while the benzothiazole ring may confer fluorescence or intercalation properties. Contrasts with the target compound’s simpler fluorophenyl-ethyl side chain .

Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate

  • Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin polymerization than 2-(dimethylamino) ethyl methacrylate, attributed to better electron-donating capacity.
  • Implication for Target Compound: The dimethylamino group in the target’s side chain may similarly enhance electron donation, affecting stability or binding in biological systems .

Antioxidant and Bioactive Benzamides

3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)

  • Structure : Polyhydroxy benzamide with a 4-hydroxyphenethyl side chain.
  • Bioactivity : Demonstrates potent antioxidant activity (IC₅₀ = 2.5 μM for superoxide radicals), surpassing ascorbic acid.
  • Contrast with Target Compound: The absence of hydroxyl groups and presence of bromine/dimethylamino in the target compound likely redirects its activity away from antioxidant mechanisms toward receptor modulation .

Structural and Functional Data Table

Compound Name Substituents (Benzoyl Ring) Side Chain Molecular Weight (g/mol) logP Key Properties/Activities Reference
2-Bromo-N-(2-(dimethylamino)-2-(4-FP)ethyl)BA 2-Br 2-(dimethylamino)-2-(4-FP)ethyl ~336.2 ~4.0* High lipophilicity, basic amine N/A
2-Chloro-4-fluoro-N-[2-(4-FP)ethyl]BA (Y205-9289) 2-Cl, 4-F 2-(4-FP)ethyl 295.71 3.614 Moderate lipophilicity
THHEB 3,4,5-trihydroxy 2-(4-hydroxyphenyl)ethyl 303.27 ~1.5 Antioxidant (IC₅₀ = 2.5 μM, superoxide)
4-Bromo-N-(2,6-DFP)-5-F-2-(TFP-oxy)BA 4-Br, 5-F, 2-TFP-oxy 2,6-difluorophenyl 424.0 N/A Synthetic intermediate

*Estimated based on bromine’s contribution to logP.
FP = fluorophenyl; BA = benzamide; TFP = trifluoropropoxy; DFP = difluorophenyl.

Key Research Findings and Implications

Halogen Effects : Bromine’s higher atomic weight and polarizability compared to chlorine or fluorine may enhance binding to hydrophobic pockets in proteins or nucleic acids .

Synthetic Flexibility : Bromine’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura) offers pathways for further functionalization, as seen in intermediates from .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Amide Coupling : React 2-bromobenzoic acid with 2-(dimethylamino)-2-(4-fluorophenyl)ethylamine using coupling agents like HATU or EDCI/HOBt in anhydrous DMF .

Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) is recommended to isolate the product.

Yield Optimization : Reaction conditions (temperature, solvent polarity, and stoichiometry) must be controlled to minimize side products like hydrolyzed intermediates .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The dimethylamino group (-N(CH₃)₂) appears as a singlet at δ ~2.2–2.5 ppm. The 4-fluorophenyl group shows aromatic protons as doublets (δ ~7.0–7.4 ppm, J = 8–9 Hz), while the 2-bromobenzamide moiety exhibits splitting patterns consistent with para-substitution (e.g., a doublet for the amide proton at δ ~8.0 ppm) .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~165–170 ppm. Bromine and fluorine substituents cause characteristic deshielding effects on adjacent carbons .
  • FT-IR : Amide C=O stretch at ~1650–1680 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ confirm the benzamide backbone .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodological Answer :

  • Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen bonding with the amide and dimethylamino groups.
  • Stability Testing : Monitor degradation in aqueous buffers (pH 4–9) using HPLC. The compound may hydrolyze under strongly acidic/basic conditions, requiring storage in inert atmospheres at −20°C .

Advanced Research Questions

Q. How do substituents (e.g., bromine, fluorine) influence the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Bromine : Enhances electrophilicity at the benzene ring, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling for derivatization) .
  • Fluorine : Increases lipophilicity and metabolic stability, as seen in analogs like Bromadoline ( ).
  • Biological Implications : The 4-fluorophenyl group may improve binding to CNS targets (e.g., serotonin receptors) due to its electron-withdrawing effects .

Q. What crystallographic methods can resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water. Space group determination (e.g., monoclinic P2₁/n) and refinement of bond lengths/angles (e.g., C-Br = ~1.89 Å, C-F = ~1.34 Å) confirm stereochemistry .
  • Data Contradictions : If NMR and X-ray data conflict (e.g., rotational isomerism), use variable-temperature NMR or DFT calculations to model dynamic behavior .

Q. How can structure-activity relationship (SAR) studies guide pharmacological potential?

  • Methodological Answer :

  • Analog Synthesis : Replace bromine with chlorine or methoxy groups to assess potency changes in enzyme inhibition assays .
  • Biological Assays : Test analogs against cancer cell lines (e.g., MTT assay) or microbial targets. For example, trifluoromethyl-substituted benzamides () show enhanced antimicrobial activity due to increased membrane permeability.

Addressing Data Contradictions

  • Example : Discrepancies in amide proton chemical shifts between NMR and computational models can arise from solvent polarity or tautomerism. Resolve by:
    • Cross-Validation : Compare with FT-IR (amide I/II bands) and LC-MS (molecular ion peak at m/z 395.2 [M+H]⁺) .
    • Dynamic NMR : Perform variable-temperature studies to identify conformational exchange .

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